molecular formula C5H9N3 B2895452 N,1-Dimethyl-1H-pyrazol-5-amine CAS No. 141299-83-4

N,1-Dimethyl-1H-pyrazol-5-amine

Cat. No. B2895452
CAS RN: 141299-83-4
M. Wt: 111.148
InChI Key: KRWAHYMJTAHYQO-UHFFFAOYSA-N
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Description

“N,1-Dimethyl-1H-pyrazol-5-amine” is a pyrazole-based compound . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . The molecular weight of this compound is 111.1451 .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “N,1-Dimethyl-1H-pyrazol-5-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare four pyrazole-based ligands .


Molecular Structure Analysis

The molecular structure of “N,1-Dimethyl-1H-pyrazol-5-amine” includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These elements are capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based ligands, including “N,1-Dimethyl-1H-pyrazol-5-amine”, have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can affect the catalytic activity .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as N,1-Dimethyl-1H-pyrazol-5-amine, have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that these compounds can have a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in inhibiting the growth of parasites responsible for leishmaniasis and malaria .

Synthesis of Microbial Agents

The pyrazole skeleton is a key structure in the design of new microbial agents. Research indicates that modifications to the pyrazole core can lead to compounds with significant antimicrobial properties. This makes N,1-Dimethyl-1H-pyrazol-5-amine a valuable starting point for synthesizing new drugs with potential use in treating microbial infections .

Catalytic Properties in Oxidation Reactions

Studies have also explored the synthesis of pyrazole-based ligands to evaluate their catalytic properties. These ligands, which include derivatives of N,1-Dimethyl-1H-pyrazol-5-amine, have been used in oxidation reactions, such as the conversion of catechol to o-quinone. This application is significant in various chemical synthesis processes and could be useful in industrial catalysis .

Safety and Hazards

When handling “N,1-Dimethyl-1H-pyrazol-5-amine”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The study of pyrazole-based ligands, including “N,1-Dimethyl-1H-pyrazol-5-amine”, is ongoing. These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Additionally, they have potential applications in various fields of science due to their unique coordination with metal ions .

properties

IUPAC Name

N,2-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-5-3-4-7-8(5)2/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWAHYMJTAHYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-Dimethyl-1H-pyrazol-5-amine

CAS RN

141299-83-4
Record name N,1-dimethyl-1H-pyrazol-5-amine
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